molecular formula C17H20N2O3S B3965190 2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine

2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine

Cat. No. B3965190
M. Wt: 332.4 g/mol
InChI Key: SHSMIYDCVAMYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine exerts its effects by binding to the CB1 and CB2 receptors in the brain, which are responsible for regulating a wide range of physiological processes including pain, appetite, mood, and memory. This compound has been found to have a high affinity for these receptors, which results in a potent psychoactive effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound has been found to produce a range of effects including euphoria, relaxation, and altered perception of time and space. In addition, this compound has been found to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine in lab experiments is its potent psychoactive effects, which make it a useful tool for studying the role of CB1 and CB2 receptors in the brain. However, the use of this compound in lab experiments is limited by its potential for abuse and its potential to cause adverse effects in humans.

Future Directions

There are several potential future directions for research on 2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine. One area of interest is the development of new synthetic cannabinoids that have improved potency and selectivity for CB1 and CB2 receptors. Another area of interest is the development of new therapeutic agents that target these receptors for the treatment of pain, anxiety, and other conditions. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and nervous system.

Scientific Research Applications

2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and nervous system. In particular, this compound has been used to investigate the role of CB1 and CB2 receptors in the regulation of pain, anxiety, and other physiological processes.

properties

IUPAC Name

[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-16(23-11-18-12)17(20)19-6-7-22-15(10-19)9-13-4-3-5-14(8-13)21-2/h3-5,8,11,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSMIYDCVAMYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine
Reactant of Route 2
Reactant of Route 2
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine
Reactant of Route 3
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine
Reactant of Route 4
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine
Reactant of Route 5
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine
Reactant of Route 6
2-(3-methoxybenzyl)-4-[(4-methyl-1,3-thiazol-5-yl)carbonyl]morpholine

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